molecular formula C10H19NO B13522061 3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine

3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine

Cat. No.: B13522061
M. Wt: 169.26 g/mol
InChI Key: VWATXHWEWQUNPS-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydropyran moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and tetrahydropyran, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with a tetrahydropyran derivative. One common method is the reductive amination of pyrrolidine with 3-formyltetrahydropyran using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog that lacks the pyrrolidine moiety.

    Pyrrolidine: A basic structure without the tetrahydropyran ring.

    3-Methyltetrahydropyran: A related compound with a methyl group instead of the pyrrolidine ring.

Uniqueness

3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(oxan-3-ylmethyl)pyrrolidine

InChI

InChI=1S/C10H19NO/c1-2-10(8-12-5-1)6-9-3-4-11-7-9/h9-11H,1-8H2

InChI Key

VWATXHWEWQUNPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CC2CCNC2

Origin of Product

United States

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